molecular formula C12H14F3NO2 B1439111 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate CAS No. 1087788-62-2

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate

Cat. No.: B1439111
CAS No.: 1087788-62-2
M. Wt: 261.24 g/mol
InChI Key: JWUFCAIACIVLMB-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate typically involves the reaction of 2-ethyl-6-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate is unique due to its specific structure, which combines a trifluoroethyl group with an ethyl and methyl-substituted phenylcarbamate. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-3-9-6-4-5-8(2)10(9)16-11(17)18-7-12(13,14)15/h4-6H,3,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFCAIACIVLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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